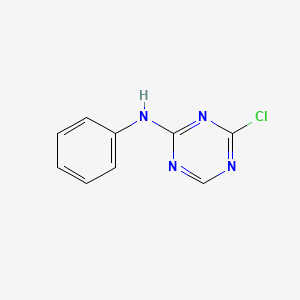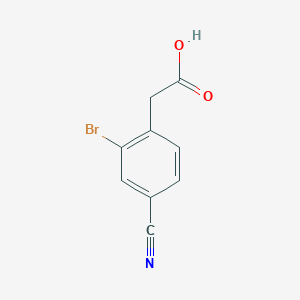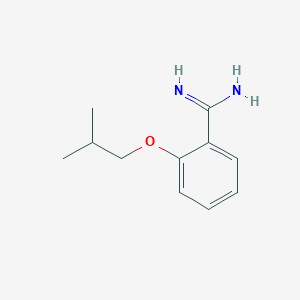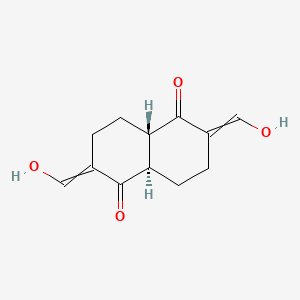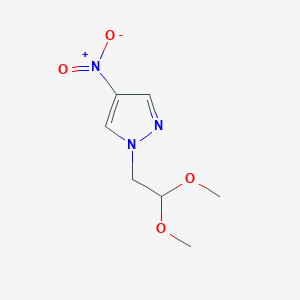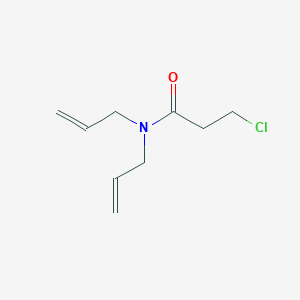
5-chloro-1,3-difluoro-2-isocyanatobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-Chloro-2,6-difluorophenyl isocyanate is an organic compound with the molecular formula C7H2ClF2NO. It is a derivative of phenyl isocyanate, where the phenyl ring is substituted with chlorine and fluorine atoms. This compound is of significant interest in organic synthesis and industrial applications due to its unique reactivity and properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-2,6-difluorophenyl isocyanate typically involves the reaction of 4-chloro-2,6-difluoroaniline with phosgene. The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, a highly toxic reagent. The general reaction scheme is as follows:
4-Chloro-2,6-difluoroaniline+Phosgene→4-Chloro-2,6-difluorophenyl isocyanate+Hydrogen chloride
Industrial Production Methods: In industrial settings, the production of 4-chloro-2,6-difluorophenyl isocyanate is scaled up using continuous flow reactors to manage the exothermic nature of the reaction and to ensure consistent product quality. The use of automated systems helps in maintaining the reaction conditions and handling hazardous reagents safely.
化学反応の分析
Types of Reactions: 4-Chloro-2,6-difluorophenyl isocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Cycloaddition Reactions: Participates in cycloaddition reactions to form heterocyclic compounds.
Hydrolysis: Reacts with water to form 4-chloro-2,6-difluoroaniline and carbon dioxide.
Common Reagents and Conditions:
Amines: React under mild conditions to form ureas.
Alcohols: Require the presence of a base to form carbamates.
Water: Hydrolysis occurs readily in the presence of moisture.
Major Products:
Ureas: Formed from reactions with amines.
Carbamates: Formed from reactions with alcohols.
4-Chloro-2,6-difluoroaniline: Formed from hydrolysis.
科学的研究の応用
4-Chloro-2,6-difluorophenyl isocyanate is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of pharmaceuticals and agrochemicals.
Material Science: In the preparation of polymers and coatings with specific properties.
Biological Studies: As a reagent for modifying biomolecules and studying enzyme mechanisms.
Medicinal Chemistry: In the development of novel therapeutic agents.
作用機序
The mechanism of action of 4-chloro-2,6-difluorophenyl isocyanate involves the reactivity of the isocyanate group (N=C=O). This group can react with nucleophiles such as amines, alcohols, and water, leading to the formation of ureas, carbamates, and amines, respectively. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
類似化合物との比較
- 4-Chlorophenyl isocyanate
- 2,6-Difluorophenyl isocyanate
- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
Comparison: 4-Chloro-2,6-difluorophenyl isocyanate is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring. This combination of substituents imparts distinct reactivity and properties compared to other similar compounds. For example, the presence of fluorine atoms increases the electron-withdrawing effect, making the isocyanate group more reactive towards nucleophiles.
特性
分子式 |
C7H2ClF2NO |
|---|---|
分子量 |
189.54 g/mol |
IUPAC名 |
5-chloro-1,3-difluoro-2-isocyanatobenzene |
InChI |
InChI=1S/C7H2ClF2NO/c8-4-1-5(9)7(11-3-12)6(10)2-4/h1-2H |
InChIキー |
OFUWAMVXZFVMCG-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1F)N=C=O)F)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

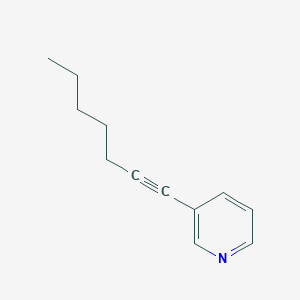
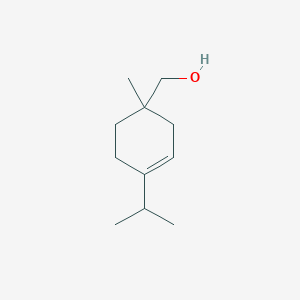
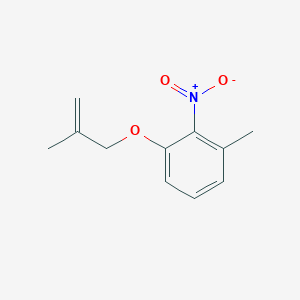
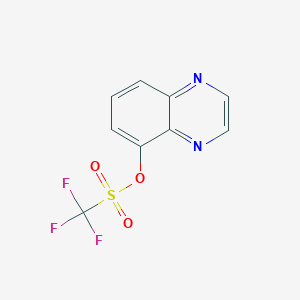
![2-(3-Oxa-9-azabicyclo[3.3.1]nonan-7-yl)acetic acid](/img/structure/B8540740.png)
